molecular formula C9H14O B126703 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne CAS No. 173200-56-1

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne

Cat. No.: B126703
CAS No.: 173200-56-1
M. Wt: 138.21 g/mol
InChI Key: GALYLLJOCKLAGD-GQCTYLIASA-N
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Description

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne (CAS: 173200-56-1) is an organic compound featuring a seven-carbon chain with a hydroxyl (-OH) group at position 1, a double bond at position 2 (C2–C3), a triple bond at position 4 (C4–C5), and two methyl groups at position 6 (C6). Its molecular formula is C₉H₁₄O, with a molecular weight of 138.21 g/mol. While direct applications are less documented, its structural analogs (e.g., chloro derivatives) are critical in antifungal drug synthesis .

Preparation Methods

Nalmexone hydrochloride can be synthesized from oxymorphone . The synthetic route involves the following steps:

    Oxidation: Oxymorphone undergoes oxidation to form the corresponding ketone.

    Substitution: The ketone is then subjected to a substitution reaction with an appropriate reagent to introduce the N-allyl group.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for yield and purity.

Chemical Reactions Analysis

Nalmexone hydrochloride undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it back to its precursor forms.

    Substitution: It can undergo substitution reactions, particularly at the N-allyl group.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. Major products formed from these reactions include oxidized derivatives, reduced forms, and hydrolyzed products.

Scientific Research Applications

Nalmexone hydrochloride has several scientific research applications:

    Chemistry: It is used as a reference compound in studies involving opioid receptor interactions and structure-activity relationships.

    Biology: It serves as a tool to study the biological effects of opioid receptor modulation.

    Medicine: Although not marketed, it has been studied for its potential use in pain management and opioid addiction treatment.

    Industry: It is used in the development of new opioid receptor modulators and as a standard in analytical methods.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following compounds share the 6,6-dimethyl-2-heptene-4-yne backbone but differ in substituents:

Compound Name CAS Number(s) Molecular Formula Functional Group Molecular Weight (g/mol) Key Features
1-Chloro-6,6-dimethyl-2-heptene-4-yne 126764-17-8, 83554-69-2 C₉H₁₃Cl Chloro (-Cl) 156.65 Pale yellow oil; key intermediate in Terbinafine synthesis .
6,6-Dimethyl-1-hepten-4-yn-3-ol 78629-20-6 C₉H₁₄O Hydroxyl (-OH) 138.21 Positional isomer of the target compound; used in Terbinafine intermediates .
(E)-6,6-Dimethyl-2-hepten-4-ynal N/A C₉H₁₂O Aldehyde (-CHO) 136.19 Synthesized via LiAlH₄/MnO₂ redox steps; reactive for further derivatization .

Notes:

  • The chloro derivative exists as an E:Z mixture (e.g., 80:20 ratio), affecting its reactivity and purification .
  • The hydroxyl group’s position (C1 vs. C3) significantly alters solubility and metabolic pathways.

Physicochemical Properties

Polarity and Solubility

  • 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne: Higher polarity due to -OH group; likely soluble in polar solvents (e.g., methanol, ethanol).
  • 1-Chloro-6,6-dimethyl-2-heptene-4-yne: Non-polar; soluble in toluene or dichloromethane .
  • (E)-6,6-Dimethyl-2-hepten-4-ynal : Intermediate polarity; aldehyde group enables solubility in ethers .

Thermal Stability

  • The chloro derivative is stable under reflux conditions (used in synthesis at 110°C) .
  • The hydroxyl compound may require inert storage to prevent oxidation.

Key Reactions

Compound Reactivity Profile
This compound -OH participates in esterification, oxidation to ketone, or hydrogen bonding.
Chloro Analog -Cl enables nucleophilic substitution (e.g., with amines in Terbinafine synthesis) .
Aldehyde Derivative -CHO undergoes Grignard additions or oxidations to carboxylic acids .

Biological Activity

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is an organic compound with significant implications in pharmaceutical chemistry, particularly as an intermediate in the synthesis of antifungal agents like N-desmethyl terbinafine. This article explores its biological activity, synthesis methods, and potential effects on various biological systems.

Chemical Structure and Properties

This compound has a molecular formula of C10_{10}H16_{16}O and a molecular weight of approximately 154.24 g/mol. The compound features a hydroxyl group (-OH) and an alkyne functional group, which contribute to its chemical reactivity and biological properties. Its structure allows for modifications that can enhance its biological activity or alter pharmacokinetic properties.

Biological Activity

The primary biological activity associated with this compound stems from its role in the synthesis of N-desmethyl terbinafine, a metabolite of the antifungal agent terbinafine. Terbinafine is known for its efficacy against dermatophytes such as Trichophyton rubrum and Microsporum canis, primarily through its inhibition of squalene epoxidase, an enzyme critical for ergosterol biosynthesis in fungi. This inhibition leads to increased squalene accumulation within fungal cells, compromising cell membrane integrity and resulting in cell death.

Synthesis Methods

The synthesis of this compound typically involves several steps that can include:

  • Formation of the Alkyne : Utilizing alkylation reactions to introduce the alkyne functionality.
  • Hydroxylation : Introducing the hydroxyl group at the appropriate position through oxidation reactions.
  • Purification : Techniques such as distillation or chromatography to isolate the desired product.

These methods highlight the compound's role as a precursor in synthetic organic chemistry.

Case Studies and Research Findings

Although direct studies on this compound are sparse, research into related compounds provides insights into its potential applications:

  • Antifungal Efficacy : Studies on terbinafine demonstrate significant antifungal activity against various dermatophytes, suggesting that intermediates like this compound may share similar properties.
  • Pharmacokinetics : Research indicates that modifications to similar compounds can enhance their bioavailability and therapeutic effectiveness .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne, and how do reaction conditions influence isomerization?

  • Methodological Answer : The compound can be synthesized via substitution reactions of halogenated precursors (e.g., 1-Chloro-6,6-dimethyl-2-heptene-4-yne) under alkaline conditions. For example, hydrolysis with aqueous sodium hydroxide generates the hydroxyl derivative . Isomerization (E/Z) can occur during synthesis; catalytic iodine in toluene at reflux promotes isomer equilibration, with yields dependent on reaction time and temperature (e.g., 32% yield after 4h reflux) . Optimization requires monitoring via GC-MS or HPLC to track stereochemical outcomes.

Q. How can the stability of this compound be assessed under varying storage conditions?

  • Methodological Answer : Stability studies should evaluate degradation under light, temperature, and humidity. For related alkyne-alcohols, accelerated stability testing at 40°C/75% RH over 4 weeks, combined with HPLC analysis, identifies degradation products (e.g., ketones via oxidation) . Antioxidants like BHT may mitigate radical-mediated degradation, as suggested by analogous studies on unsaturated alcohols .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s structure?

  • Methodological Answer :

  • NMR : 1H^1H NMR resolves olefinic protons (δ 5.2–5.8 ppm) and hydroxyl signals (broad ~δ 2.5 ppm). 13C^{13}C NMR distinguishes sp² (δ 120–140 ppm) and sp carbons (δ 80–100 ppm) .
  • IR : Stretching frequencies for -OH (~3200 cm⁻¹), C≡C (~2100 cm⁻¹), and C=C (~1650 cm⁻¹) confirm functional groups .
  • MS : High-resolution ESI-MS provides exact mass (theoretical m/z 154.135 for C₉H₁₄O) to validate molecular composition .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity of the conjugated enyne system in this compound?

  • Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack. For example, the HOMO localizes on the triple bond, suggesting susceptibility to electrophilic addition. Thermodynamic stability (ΔG) of tautomers (e.g., keto-enol) can be modeled using Gaussian09 with a 6-31G(d,p) basis set .

Q. What are the challenges in resolving stereochemical ambiguity in this compound, and how can they be addressed experimentally?

  • Methodological Answer : The E/Z isomerism of the double bond complicates structural assignment. Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polar mobile phase (e.g., hexane/isopropanol 90:10) resolves enantiomers. Dynamic NMR at low temperatures (-40°C) can slow conformational exchange, revealing splitting patterns for diastereomers .

Q. How does the hydroxyl group influence the compound’s hydrogen-bonding network in solid-state vs. solution?

  • Methodological Answer : X-ray crystallography reveals intermolecular O-H···O bonds in the solid state, while solution-phase FT-IR and 1H^1H NMR titration (e.g., with D₂O) quantify hydrogen-bond strength. For analogous alcohols, hydrogen-bond acidity (α₂ᴴ) ranges from 0.8–1.2, correlating with solvation effects in polar aprotic solvents .

Q. Contradictions and Research Gaps

  • Isomerization Efficiency : Evidence reports 32% yield for E-isomer formation, while suggests higher yields via alternate catalysts (e.g., Pd/C). Discrepancies may arise from solvent polarity or catalyst loading.
  • Degradation Pathways : Oxidation products vary between studies; some report ketones , while others note acid formation . Systematic pH-controlled studies are needed.

Properties

IUPAC Name

(E)-6,6-dimethylhept-2-en-4-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-9(2,3)7-5-4-6-8-10/h4,6,10H,8H2,1-3H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALYLLJOCKLAGD-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C#C/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 5.24 g (26.0 mmol) of an approximately 3:1 mixture of the E and Z isomers of 1-bromo-6,6-dimethyl-2-hepten-4-yne was added sodium carbonate (5.52 g, 52.0 mmol) 80 ml of acetone and 170 ml of water. This mixture was heated to reflux for 3 hours. After cooling, most of the acetone was removed in vacuo and the mixture was extracted with ethyl ether three times. The combined ether layer was dried with sodium sulfate and concentrated to afford 3.97 of 6,6-dimethyl-2-hepten-4-yn-1-ol.
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